

Spectroscopic Characterization of 2-[(3-Fluorobenzyl)oxy]benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name:	2-[(3-Fluorobenzyl)oxy]benzaldehyde
CAS No.:	6455-94-3
Cat. No.:	B1268634

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This technical guide provides an in-depth analysis of the spectroscopic data for the compound **2-[(3-Fluorobenzyl)oxy]benzaldehyde**. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the molecular structure and purity, which are fundamental aspects of chemical synthesis and pharmaceutical development.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthesized compound is the bedrock of its potential therapeutic application. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture. For **2-[(3-Fluorobenzyl)oxy]benzaldehyde**, a molecule with multiple aromatic regions and functional groups, a multi-faceted spectroscopic approach is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (^1H) and carbon-13 (^{13}C) nuclei, a detailed connectivity map of the molecule can be constructed.

^1H NMR Spectroscopy: Probing the Proton Environment

The ^1H NMR spectrum of **2-[(3-Fluorobenzyl)oxy]benzaldehyde** is predicted to exhibit distinct signals corresponding to the aldehyde proton, the benzylic protons, and the aromatic protons of the two phenyl rings. The solvent of choice for this analysis is typically deuterated chloroform (CDCl_3), and tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

Expected ^1H NMR Data (500 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.50	s	1H	Aldehyde (-CHO)
~7.90	dd	1H	Ar-H (ortho to -CHO)
~7.60	m	2H	Ar-H
~7.40 - 7.20	m	4H	Ar-H
~7.10	m	1H	Ar-H
~5.20	s	2H	Methylene (-OCH ₂ -)

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (500 MHz) is deliberate to achieve better signal dispersion, which is critical for resolving the complex multiplets in the aromatic region. CDCl_3 is a standard solvent for non-polar to moderately polar organic compounds, offering good solubility and minimal interference with the analyte signals.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

The ^{13}C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The presence of fluorine introduces C-F

coupling, which can be observed for the carbons in the fluorobenzyl ring.

Expected ^{13}C NMR Data (125 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Assignment
~192.0	Aldehyde Carbonyl (C=O)
~163.0 (d, $^1\text{JCF} \approx 245$ Hz)	C-F
~160.0	C-O (benzaldehyde ring)
~138.0 (d, $^3\text{JCF} \approx 7$ Hz)	Quaternary C (fluorobenzyl ring)
~136.0	Quaternary C (benzaldehyde ring)
~134.0	Ar-CH
~130.0 (d, $^3\text{JCF} \approx 8$ Hz)	Ar-CH
~129.0	Ar-CH
~125.0	Ar-CH
~123.0 (d, $^4\text{JCF} \approx 3$ Hz)	Ar-CH
~115.0 (d, $^2\text{JCF} \approx 21$ Hz)	Ar-CH
~114.5 (d, $^2\text{JCF} \approx 22$ Hz)	Ar-CH
~70.0	Methylene (-OCH ₂ -)

Trustworthiness Through Self-Validating Systems: The combination of ^1H and ^{13}C NMR data, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a self-validating dataset. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms, confirming the assignments made in the one-dimensional spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the

vibrational modes of different bonds.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~2870, ~2770	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1690	Strong	Carbonyl (C=O) Stretch of Aldehyde
~1600, ~1480	Medium-Strong	Aromatic C=C Bending
~1250	Strong	Aryl-O-CH ₂ Stretch (Asymmetric)
~1100	Strong	C-F Stretch
~1040	Strong	Aryl-O-CH ₂ Stretch (Symmetric)

Authoritative Grounding: The characteristic aldehyde C-H stretching vibrations appearing as a pair of weak bands (a Fermi doublet) around 2870 and 2770 cm⁻¹ are a definitive indicator of an aldehyde group.^[1] The strong absorption around 1690 cm⁻¹ is indicative of an aromatic aldehyde carbonyl group, which is at a slightly lower wavenumber compared to aliphatic aldehydes due to conjugation with the aromatic ring.^[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Expected Mass Spectrometry Data:

- Molecular Formula: C₁₄H₁₁FO₂

- Molecular Weight: 230.24 g/mol [2]
- Exact Mass: 230.0743
- Key Fragmentation Peaks (m/z):
 - 230 [M]⁺: Molecular ion peak.
 - 229 [M-H]⁺: Loss of a hydrogen radical.
 - 201 [M-CHO]⁺: Loss of the formyl radical.
 - 109 [C₇H₆F]⁺: Fluorobenzyl cation.
 - 121 [C₇H₅O₂]⁺: Fragment from the benzaldehyde moiety.

Experimental Protocols

NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2-[(3-Fluorobenzyl)oxy]benzaldehyde** and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: ~3 seconds
 - Relaxation Delay: 2 seconds
- ¹³C NMR Acquisition Parameters:

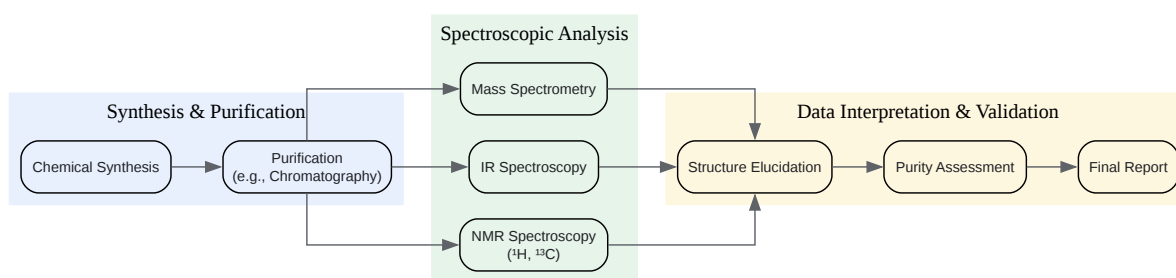
- Pulse Program: zgpg30 (proton decoupled)
- Number of Scans: 1024
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ^1H and 1 Hz for ^{13}C) and Fourier transform. Phase and baseline correct the resulting spectra.

Visualizations

Molecular Structure

Caption: Chemical structure of **2-[(3-Fluorobenzyl)oxy]benzaldehyde**.

Spectroscopic Analysis Workflow



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Caption: Conceptual workflow for the spectroscopic characterization of a synthesized compound.

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